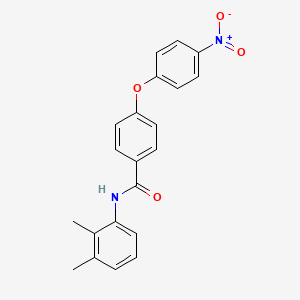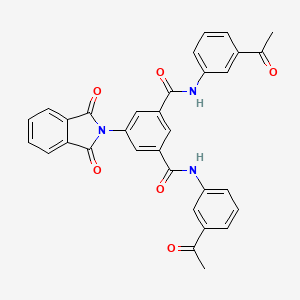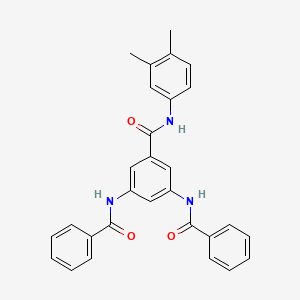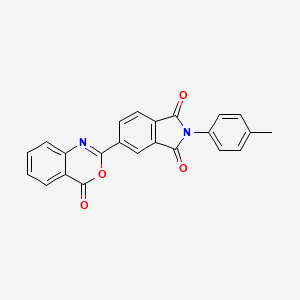
N-(2,3-dimethylphenyl)-4-(4-nitrophenoxy)benzamide
説明
N-(2,3-dimethylphenyl)-4-(4-nitrophenoxy)benzamide, also known as DNFB, is a chemical compound that has been used in scientific research for many years. This compound is known for its ability to induce contact hypersensitivity in animals, which makes it a valuable tool for studying the immune system and inflammatory responses.
科学的研究の応用
N-(2,3-dimethylphenyl)-4-(4-nitrophenoxy)benzamide has been widely used in scientific research to study the immune system and inflammatory responses. It is commonly used to induce contact hypersensitivity in animals, which is a type of delayed-type hypersensitivity reaction that occurs when an animal is exposed to an antigen. This reaction is characterized by the infiltration of inflammatory cells into the site of antigen exposure, which can be measured and analyzed to study the immune response.
作用機序
The mechanism of action of N-(2,3-dimethylphenyl)-4-(4-nitrophenoxy)benzamide is not fully understood, but it is believed to act as a hapten by binding covalently to proteins in the skin. This binding triggers an immune response, leading to the activation of T cells and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound-induced contact hypersensitivity is characterized by the infiltration of inflammatory cells such as T cells, macrophages, and neutrophils into the site of antigen exposure. This inflammatory response is associated with the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. This compound has also been shown to induce oxidative stress and DNA damage in skin cells.
実験室実験の利点と制限
N-(2,3-dimethylphenyl)-4-(4-nitrophenoxy)benzamide is a valuable tool for studying the immune system and inflammatory responses in animals. It is relatively easy to use and produces a consistent and reproducible response. However, there are some limitations to its use. This compound-induced contact hypersensitivity is a localized response and may not accurately reflect systemic immune responses. In addition, the use of this compound in humans is limited due to its potential toxicity and allergenicity.
将来の方向性
There are many potential future directions for N-(2,3-dimethylphenyl)-4-(4-nitrophenoxy)benzamide research. One area of interest is the development of new compounds that can induce contact hypersensitivity with greater specificity and less toxicity. Another area of interest is the use of this compound as a tool for studying the role of the immune system in various diseases, such as cancer and autoimmune disorders. Additionally, the use of this compound in combination with other agents, such as adjuvants or immunomodulatory drugs, may provide new insights into immune system function and potential therapeutic targets.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(4-nitrophenoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-14-4-3-5-20(15(14)2)22-21(24)16-6-10-18(11-7-16)27-19-12-8-17(9-13-19)23(25)26/h3-13H,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJHWYBJMWRVGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-ethoxyphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3467634.png)
![N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3467639.png)

![N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3467675.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B3467682.png)
![2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B3467683.png)

![5,5'-carbonylbis[2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B3467690.png)



![carbonylbis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)-3,1-phenylene] diacetate](/img/structure/B3467703.png)
